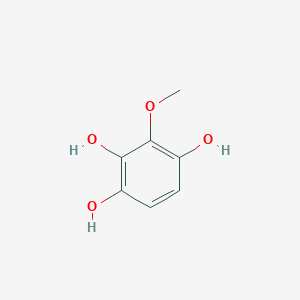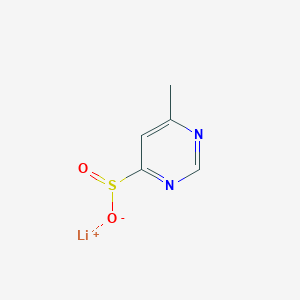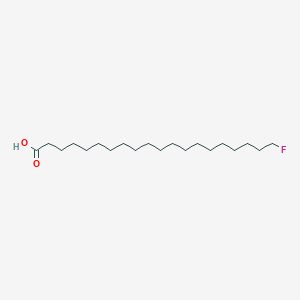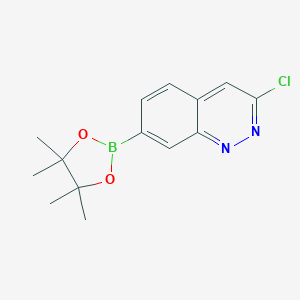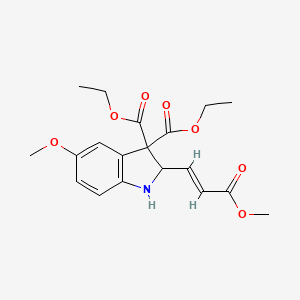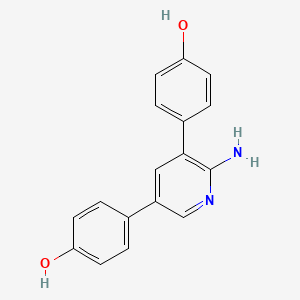
5-Chloro-2-methoxy-1,8-naphthyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Chloro-2-methoxy-1,8-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines Naphthyridines are known for their diverse biological activities and photochemical properties
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-2-methoxy-1,8-naphthyridine can be achieved through various methods. One common approach involves the dehydrogenative coupling of (2-aminopyridin-3-yl)methanol and secondary alcohol in the presence of a water-soluble iridium catalyst under an air atmosphere . This method yields the desired naphthyridine in moderate to high yields.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Análisis De Reacciones Químicas
Types of Reactions
5-Chloro-2-methoxy-1,8-naphthyridine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of corresponding naphthyridine oxides.
Reduction: Formation of reduced naphthyridine derivatives.
Substitution: Formation of substituted naphthyridine derivatives with various functional groups.
Aplicaciones Científicas De Investigación
5-Chloro-2-methoxy-1,8-naphthyridine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its therapeutic potential in treating bacterial infections and cancer.
Mecanismo De Acción
The mechanism of action of 5-Chloro-2-methoxy-1,8-naphthyridine involves its interaction with specific molecular targets and pathways. For instance, in antimicrobial applications, it may inhibit bacterial DNA gyrase, leading to the disruption of DNA replication and cell death. In anticancer applications, it may induce apoptosis in cancer cells by targeting specific signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
1,8-Naphthyridine: The parent compound with a similar core structure.
2-Methoxy-1,8-naphthyridine: Lacks the chloro substituent.
5-Chloro-1,8-naphthyridine: Lacks the methoxy substituent.
Uniqueness
5-Chloro-2-methoxy-1,8-naphthyridine is unique due to the presence of both chloro and methoxy substituents, which can enhance its biological activity and chemical reactivity compared to its analogs .
Propiedades
Fórmula molecular |
C9H7ClN2O |
|---|---|
Peso molecular |
194.62 g/mol |
Nombre IUPAC |
5-chloro-2-methoxy-1,8-naphthyridine |
InChI |
InChI=1S/C9H7ClN2O/c1-13-8-3-2-6-7(10)4-5-11-9(6)12-8/h2-5H,1H3 |
Clave InChI |
HGGXVMDSBYMMLM-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC2=NC=CC(=C2C=C1)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-Methyl-1H-imidazo[4,5-c]pyridin-2(3H)-one](/img/structure/B12951532.png)
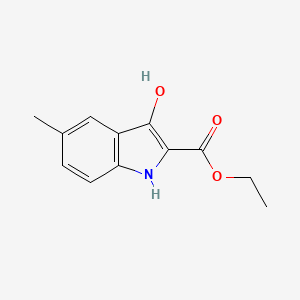
![Thieno[3,2-d]pyrimidin-4(1H)-one, 2,3-dihydro-3-(4-propoxyphenyl)-2-thioxo-](/img/structure/B12951538.png)
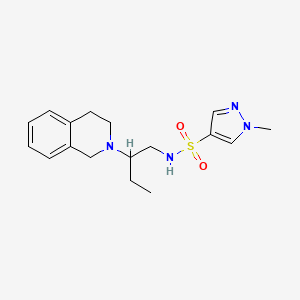
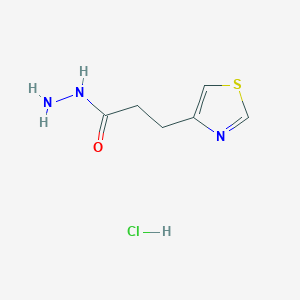
![(S)-3-Bromo-6,7-dihydro-5H-cyclopenta[b]pyridin-7-amine](/img/structure/B12951547.png)
![3-([1,1'-Biphenyl]-4-yl)propan-1-amine](/img/structure/B12951548.png)
